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molecular formula C13H16N2O4 B1616583 Diethyl-[(2-pyridinylamino)methylen]malonat CAS No. 39080-52-9

Diethyl-[(2-pyridinylamino)methylen]malonat

Cat. No. B1616583
M. Wt: 264.28 g/mol
InChI Key: UTOWBZDDOCVOEN-UHFFFAOYSA-N
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Patent
US04013656

Procedure details

The reaction vessel was charged with 564 parts of 2-aminopyridine, 1,008 parts malonic acid diethyl ester and 3,110 parts orthoformic acid triethyl ester and heated with stirring at about 130° C. In the course of the reaction the ethanol that formed was distilled out of the reaction mixture through a short column within 4 to 5 hours. Then most of the unreacted orthoformic acid triethyl ester was evaporated from the solution, first at atmospheric pressure and then at 40 mm Hg. After the mixture was cooled, the crystallized pyridylaminomethylenemalonic acid diethyl ester was filtered out and repeatedly washed with alcohol. The filtrate and the washing liquids were combined and, after the distillation process described in Example 1, they were recycled with the next batch. The yield of the above-named product amounted to 96% of the theory with reference to amino-pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([O:10][C:11](=[O:18])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9].[CH2:19](OC(OCC)OCC)C>C(O)C>[CH2:8]([O:10][C:11](=[O:18])[C:12](=[CH:19][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring at about 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
was distilled out of the reaction mixture through a short column within 4 to 5 hours
Duration
4.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Then most of the unreacted orthoformic acid triethyl ester was evaporated from the solution, first at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the crystallized pyridylaminomethylenemalonic acid diethyl ester was filtered out
WASH
Type
WASH
Details
repeatedly washed with alcohol

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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